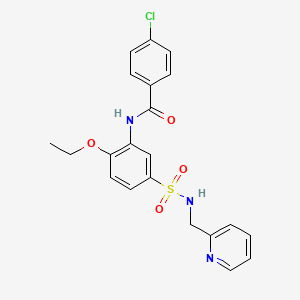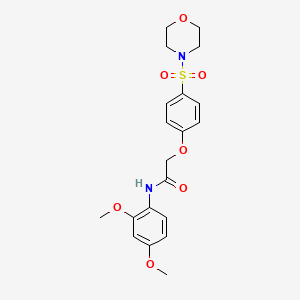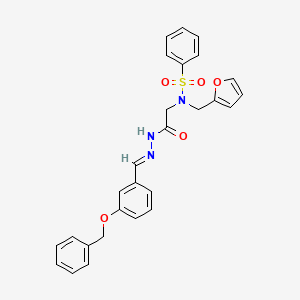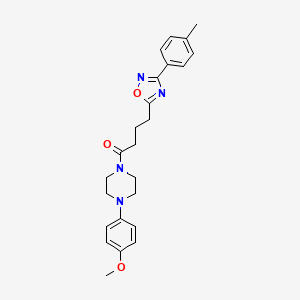
4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "4-CEP" and is a sulfonamide derivative.
Wirkmechanismus
The mechanism of action of 4-CEP involves its interaction with the protein Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those involved in cell proliferation and survival. By inhibiting Hsp90, 4-CEP disrupts the function of these proteins and leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-CEP has been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by reducing the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-CEP in lab experiments is its specificity for Hsp90, which allows for targeted inhibition of cancer cells. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, the synthesis of 4-CEP can be complex and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-CEP. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to determine the effectiveness of 4-CEP against different types of cancer cells. Finally, there is potential for the development of new drugs based on the structure of 4-CEP that may have even greater efficacy against cancer and other diseases.
Synthesemethoden
The synthesis of 4-CEP involves the reaction of 4-chloro-N-(2-ethoxy-5-nitrophenyl)benzamide with pyridine-2-carboxaldehyde and sodium borohydride. The resulting compound is then treated with sulfamic acid to yield 4-chloro-N-(2-ethoxy-5-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-CEP has been extensively studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90, which is involved in cell proliferation and survival. In addition, 4-CEP has been studied for its potential use as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-2-29-20-11-10-18(30(27,28)24-14-17-5-3-4-12-23-17)13-19(20)25-21(26)15-6-8-16(22)9-7-15/h3-13,24H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZVSPRLBNCHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxy-5-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700244.png)

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7700271.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7700279.png)





![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)